molecular formula C20H25N3O B2622330 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide CAS No. 1448052-77-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide

Número de catálogo B2622330
Número CAS: 1448052-77-4
Peso molecular: 323.44
Clave InChI: ITMGAVPRWKGCPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and schizophrenia.

Mecanismo De Acción

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR1 receptor is involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the mGluR1 receptor, this compound reduces the activity of excitatory neurotransmitters, such as glutamate, which can lead to neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and antipsychotic effects, this compound has been shown to modulate the release of dopamine and other neurotransmitters, which could have implications for the treatment of other neurological disorders, such as addiction and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide in lab experiments is that it is a selective antagonist of the mGluR1 receptor, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects and safety have not been fully established.

Direcciones Futuras

There are several future directions for research on N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitters and physiological processes, such as addiction and depression. Additionally, further research is needed to establish the long-term safety and efficacy of this compound in humans.

Métodos De Síntesis

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide can be synthesized using a multi-step process starting from 2-methylbenzoyl chloride and cyclopentylmagnesium bromide. The reaction between these two reagents yields 2-methyl-N-(cyclopentylcarbonyl)benzamide, which is then reacted with cyclopropylmagnesium bromide to form N-(cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide. Finally, ethyl chloroformate is added to the reaction mixture to obtain this compound.

Aplicaciones Científicas De Investigación

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it could be used as a potential treatment for this condition. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it could be used as a potential treatment for this condition as well.

Propiedades

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-6-2-5-9-18(14)20(24)21-13-16-12-19(15-10-11-15)23(22-16)17-7-3-4-8-17/h2,5-6,9,12,15,17H,3-4,7-8,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGAVPRWKGCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.